Pinacidil dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinacidil dihydrate is a cyanoguanidine compound known for its ability to open ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles. This property makes it an effective antihypertensive agent, reducing blood pressure and peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacidil dihydrate can be synthesized through the condensation of 4-isothiocyanatopyridine and 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to produce an unsymmetrical carbodiimide. The final step involves the addition of cyanamide to yield pinacidil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent reaction conditions and purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pinacidil dihydrate undergoes various chemical reactions, including:
Oxidation: Pinacidil can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Pinacidil can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of pinacidil .
Scientific Research Applications
Pinacidil dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyanoguanidine derivatives.
Biology: Pinacidil is employed in research on potassium channel modulation and its effects on cellular functions.
Medicine: Its primary application is in the treatment of hypertension, but it is also studied for its potential cardioprotective effects during ischemia-reperfusion injury
Mechanism of Action
Pinacidil dihydrate exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane. This action reduces intracellular calcium levels, causing relaxation of vascular smooth muscle and subsequent vasodilatation. The molecular targets include the potassium channels on the vascular smooth muscle cells, and the pathways involved are primarily related to potassium ion flux and calcium homeostasis .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: Another antihypertensive agent that works through a different mechanism by directly relaxing arteriolar smooth muscle.
Minoxidil: Similar to pinacidil, it opens potassium channels but is primarily used for its hair growth-promoting effects.
Diazoxide: Also a potassium channel opener, used in the treatment of acute hypertension and hypoglycemia.
Uniqueness of Pinacidil Dihydrate
This compound is unique due to its specific action on ATP-sensitive potassium channels, making it a valuable tool in both research and clinical settings. Its ability to reduce blood pressure without significant direct effects on cardiac electrophysiology sets it apart from other antihypertensive agents .
Properties
Molecular Formula |
C13H23N5O2 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;dihydrate |
InChI |
InChI=1S/C13H19N5.2H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;;/h5-8,10H,1-4H3,(H2,15,16,17,18);2*1H2 |
InChI Key |
QDYSDPDVRFSCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.